molecular formula C17H19ClN4O4 B10991887 N-(3-chloro-4-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(3-chloro-4-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B10991887
M. Wt: 378.8 g/mol
InChI Key: UUDDLVDQGJCRFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-methoxyphenyl group, a morpholinyl group, and a pyridazinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chloro-methoxyphenyl intermediate: This step involves the chlorination and methoxylation of a phenyl ring.

    Synthesis of the pyridazinone core: This is achieved through a series of cyclization reactions.

    Coupling of the morpholinyl group: The morpholinyl group is introduced through nucleophilic substitution reactions.

    Final coupling: The final step involves coupling the chloro-methoxyphenyl intermediate with the pyridazinone core under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H19ClN4O4

Molecular Weight

378.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C17H19ClN4O4/c1-25-14-3-2-12(10-13(14)18)19-16(23)11-22-17(24)5-4-15(20-22)21-6-8-26-9-7-21/h2-5,10H,6-9,11H2,1H3,(H,19,23)

InChI Key

UUDDLVDQGJCRFV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCOCC3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.